4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride
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Overview
Description
4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The presence of the sulfonyl fluoride group in this compound adds to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group can be introduced using sulfonylation reactions with reagents such as sulfuryl fluoride (SO2F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Steps: Such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and Reduction: The benzofuran ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative.
Scientific Research Applications
4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride has several scientific research applications, including:
Medicinal Chemistry: As a potential lead compound for the development of new drugs due to its biological activity.
Chemical Biology: As a probe to study enzyme mechanisms and protein interactions.
Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. This reactivity makes it a useful tool in chemical biology for studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: A simpler structure without the sulfonyl fluoride group.
Benzothiophene: A sulfur analog of benzofuran with similar biological activities.
Indole: A structurally related compound with a nitrogen atom in place of the oxygen in benzofuran.
Uniqueness
4,5,6,7-Tetrahydro-1-benzofuran-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential applications in various fields. This compound’s ability to undergo nucleophilic substitution reactions makes it valuable for chemical biology and medicinal chemistry research.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO3S/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNATVGCUJEHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(O2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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